molecular formula C10H14FN B8692175 3-(4-Fluoro-2-methylphenyl)propan-1-amine

3-(4-Fluoro-2-methylphenyl)propan-1-amine

Cat. No.: B8692175
M. Wt: 167.22 g/mol
InChI Key: PYPZNRJQQIICNK-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methylphenyl)propan-1-amine is an organic compound that features a fluorinated aromatic ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methylphenyl)propan-1-amine typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with propylamine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methylphenyl)propan-1-amine can undergo several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The aromatic ring can be hydrogenated under high pressure and temperature.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Hydrogenated aromatic rings.

    Substitution: Hydroxyl or amino-substituted aromatic compounds.

Scientific Research Applications

3-(4-Fluoro-2-methylphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylphenol
  • 4-Fluoro-2-methylphenylacetic acid
  • 4-Fluorobenzylamine

Uniqueness

3-(4-Fluoro-2-methylphenyl)propan-1-amine is unique due to the presence of both a fluorinated aromatic ring and a propylamine group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

3-(4-fluoro-2-methylphenyl)propan-1-amine

InChI

InChI=1S/C10H14FN/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3

InChI Key

PYPZNRJQQIICNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CCCN

Origin of Product

United States

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